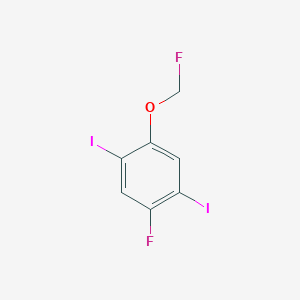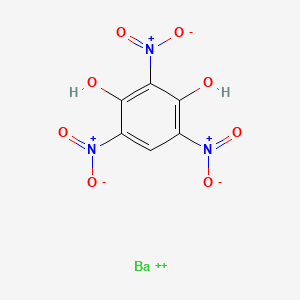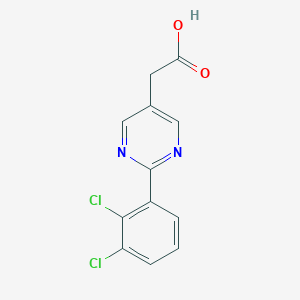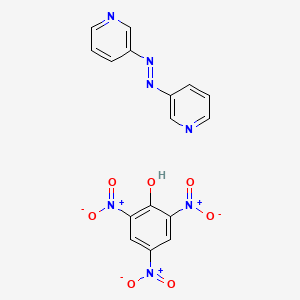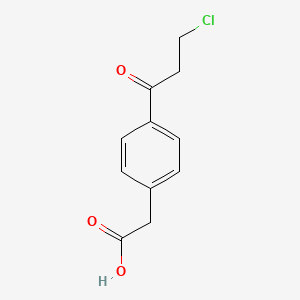
1-(4-(Carboxymethyl)phenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Carboxymethyl)phenyl)-3-chloropropan-1-one is an organic compound with a unique structure that includes a carboxymethyl group attached to a phenyl ring, which is further connected to a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-(Carboxymethyl)phenyl)-3-chloropropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(carboxymethyl)benzene with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Carboxymethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-(Carboxymethyl)phenyl)-3-hydroxypropan-1-one.
Reduction: 1-(4-(Carboxymethyl
Eigenschaften
Molekularformel |
C11H11ClO3 |
|---|---|
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
2-[4-(3-chloropropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11ClO3/c12-6-5-10(13)9-3-1-8(2-4-9)7-11(14)15/h1-4H,5-7H2,(H,14,15) |
InChI-Schlüssel |
OZRDDUVDEJKRPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)O)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


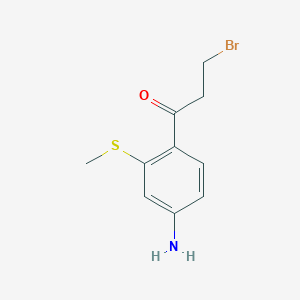
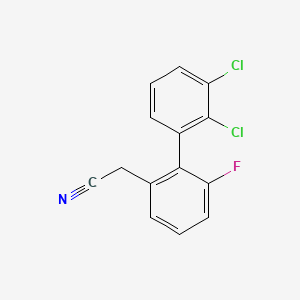
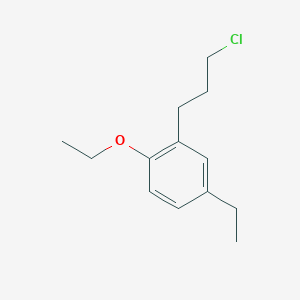

![4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14059661.png)
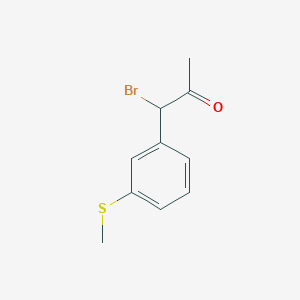
![N-[5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B14059665.png)
